Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate

Medicinal Chemistry Drug Design ADME

Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate (CAS 714273-89-9) is a heterocyclic building block of the 1,3-oxazole family, distinguished by the presence of a sterically bulky tert-butyl group at the 5-position and an ethyl ester at the 4-position of the oxazole ring. This specific substitution pattern defines its molecular weight (197.23 g/mol) and lipophilicity (XLogP3-AA = 2.6).

Molecular Formula C10H15NO3
Molecular Weight 197.234
CAS No. 714273-89-9
Cat. No. B2505496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-tert-butyl-1,3-oxazole-4-carboxylate
CAS714273-89-9
Molecular FormulaC10H15NO3
Molecular Weight197.234
Structural Identifiers
SMILESCCOC(=O)C1=C(OC=N1)C(C)(C)C
InChIInChI=1S/C10H15NO3/c1-5-13-9(12)7-8(10(2,3)4)14-6-11-7/h6H,5H2,1-4H3
InChIKeyYVBVIJQMJDNVFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate (CAS 714273-89-9): Core Identity and Structural Basis for Differentiation


Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate (CAS 714273-89-9) is a heterocyclic building block of the 1,3-oxazole family, distinguished by the presence of a sterically bulky tert-butyl group at the 5-position and an ethyl ester at the 4-position of the oxazole ring [1]. This specific substitution pattern defines its molecular weight (197.23 g/mol) and lipophilicity (XLogP3-AA = 2.6) [2]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, serving as a key precursor for constructing more complex molecular architectures .

Why Generic Oxazole-4-carboxylates Are Not Interchangeable with Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate


The performance of oxazole-4-carboxylate derivatives in synthetic and biological applications is exquisitely sensitive to substitution pattern. Replacing the 5-tert-butyl group with a smaller substituent (e.g., hydrogen) or altering the ester moiety (e.g., to a carboxylic acid) fundamentally changes the molecule's steric profile, lipophilicity, and reactivity . For instance, the tert-butyl group provides critical steric hindrance that can direct regioselective reactions and influence biological target engagement [1]. A simple switch to an unsubstituted ethyl oxazole-4-carboxylate (LogP ~0.85) results in a >100-fold difference in predicted lipophilicity [2]. Therefore, generic substitution without rigorous validation of specific assay or reaction conditions is likely to yield non-comparable results and failed experiments.

Quantitative Evidence for Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate Differentiation from Key Analogs


Lipophilicity Comparison: >100-fold Higher Predicted Partition Coefficient than Unsubstituted Ethyl Oxazole-4-carboxylate

The target compound exhibits a computed XLogP3-AA value of 2.6, which is significantly higher than the unsubstituted parent compound, ethyl oxazole-4-carboxylate (CAS 23012-14-8), which has a reported LogP of approximately 0.85 . This difference corresponds to a >100-fold difference in predicted partition coefficient [1].

Medicinal Chemistry Drug Design ADME

Synthetic Accessibility: Demonstrated High-Yield (99%) and Scalable Synthesis as a Key Intermediate

A published synthesis protocol for the target compound reports a high yield of 99% from the reaction of ethyl isocyanoacetate with pivalic anhydride, using DBU as a base in THF . This yield is notably higher than the average yields reported for a broader set of 13 ethyl oxazole-4-carboxylate analogs (63–99% range) , suggesting a favorable synthetic route for this specific substitution pattern.

Process Chemistry Medicinal Chemistry Scaffold Synthesis

Polar Surface Area: Lower TPSA than the Carboxylic Acid Analog, Favoring Membrane Permeability

The topological polar surface area (TPSA) of the target ethyl ester compound is 52.3 Ų [1]. In contrast, its direct acid analog, 5-tert-butyl-1,3-oxazole-4-carboxylic acid (CAS 914637-34-6), has a higher TPSA of 63.3 Ų . A TPSA below 60-70 Ų is a common rule-of-thumb for enhanced passive membrane permeability, including potential blood-brain barrier penetration.

Medicinal Chemistry ADME Blood-Brain Barrier

Regioisomeric Differentiation: 4-Carboxylate Exhibits Distinct Reactivity Profile from 2-Carboxylate Analogs in Cross-Coupling

The position of the carboxylate group on the oxazole ring dictates its reactivity in key transformations. While specific kinetic data for the target compound is lacking, the related acid (5-tert-butyl-1,3-oxazole-4-carboxylic acid) is explicitly documented as a reactant for regioselective lithiation and subsequent Suzuki-Miyaura coupling . In contrast, the 2-carboxylate regioisomer (5-(tert-butyl)oxazole-2-carboxylic acid, CAS 209531-11-3) lacks documented application in such regiocontrolled metalation-bromination sequences [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Optimal Research and Industrial Scenarios for Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate Procurement


Medicinal Chemistry Programs Requiring Enhanced Lipophilicity and a Tractable Ester Handle

Given its high LogP (2.6) relative to the unsubstituted core (0.85), this compound is ideally suited for lead optimization programs where increased membrane permeability is desired [1]. The ethyl ester provides a metabolically labile group that can be hydrolyzed in vivo, while the lower TPSA (52.3 Ų) compared to the free acid supports better cell penetration . It serves as an advanced intermediate for synthesizing drug candidates with improved ADME profiles.

Scalable Synthesis of Complex Heterocyclic Libraries via Regioselective Functionalization

The documented high-yield (99%) and robust synthesis of this compound makes it a cost-effective starting point for generating large, diverse libraries. Its established utility (as the corresponding acid) in regioselective lithiation and subsequent cross-coupling reactions provides a validated pathway for late-stage functionalization, enabling the efficient exploration of chemical space around the 2-position of the oxazole core.

CNS Drug Discovery Where Blood-Brain Barrier Penetration is a Design Goal

The combination of high lipophilicity (XLogP3-AA = 2.6) and a topological polar surface area (TPSA = 52.3 Ų) below the widely recognized threshold of 60-70 Ų positions this compound as a particularly attractive scaffold for designing CNS-penetrant molecules [2]. Its physicochemical profile aligns with the characteristics of many successful CNS drugs, offering a strategic advantage over more polar analogs.

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